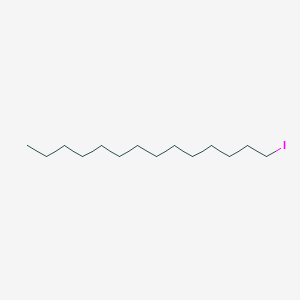
Furanoeremophilone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanoeremophilone is a natural product that is found in various medicinal plants, including Ligularia fischeri and Senecio eremophilus. It is a sesquiterpene lactone that possesses a unique chemical structure and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Furanoeremophilone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of furanoeremophilone is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. It has been found to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Biochemische Und Physiologische Effekte
Furanoeremophilone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Studies have also shown that it has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Furanoeremophilone has several advantages for lab experiments. It is a natural product that can be easily extracted from medicinal plants, making it readily available for research. It also possesses unique chemical properties that make it a valuable tool for studying various cellular pathways and targets. However, there are also limitations to using furanoeremophilone in lab experiments. It can be difficult to obtain large quantities of the compound, and its chemical properties can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research on furanoeremophilone. One area of research is the development of new synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, there is potential for the development of new drugs based on the chemical structure of furanoeremophilone. Overall, furanoeremophilone is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of medicine.
Synthesemethoden
The synthesis of furanoeremophilone can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Extraction from natural sources involves the isolation of the compound from medicinal plants that contain furanoeremophilone.
Eigenschaften
CAS-Nummer |
15404-32-7 |
|---|---|
Produktname |
Furanoeremophilone |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
InChI-Schlüssel |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Kanonische SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



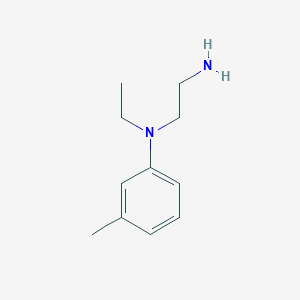
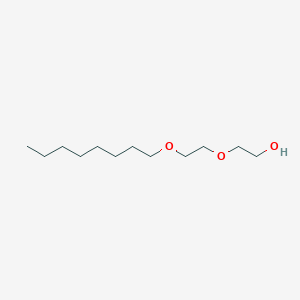
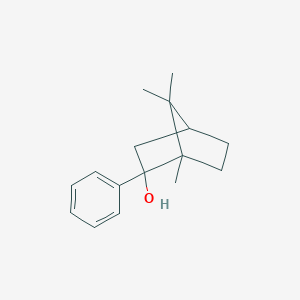
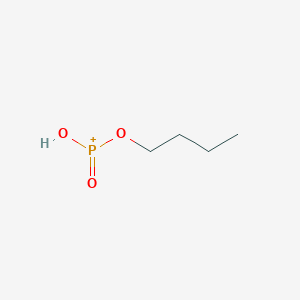
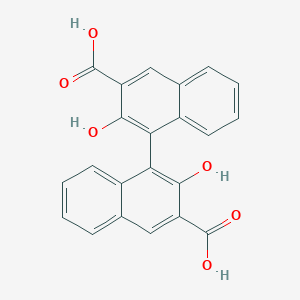
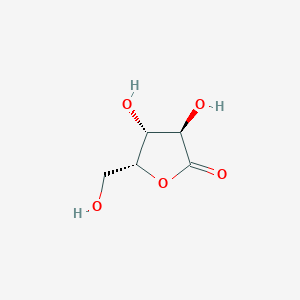
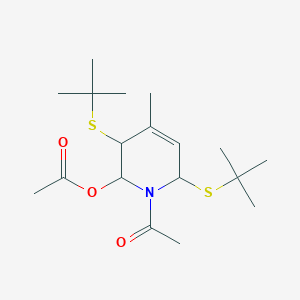
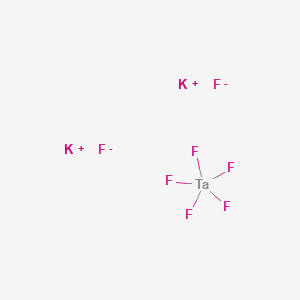
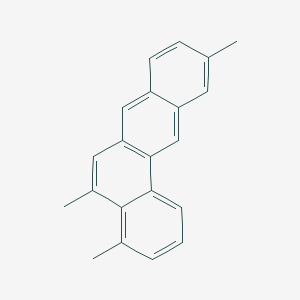
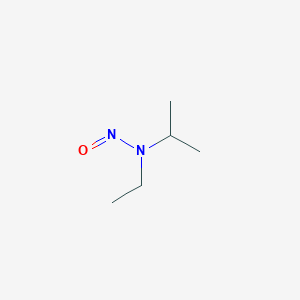
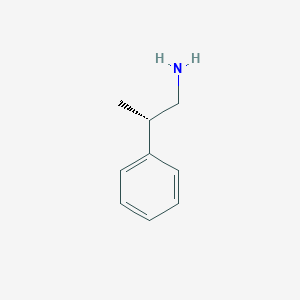
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)

